molecular formula C26H17BrO5 B12193487 7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12193487
M. Wt: 489.3 g/mol
InChI Key: LJERMUKCPZPLSX-UHFFFAOYSA-N
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Description

7'-[(2-Bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a coumarin-based bichromene-dione derivative characterized by a 2-bromobenzyl ether substituent at the 7'-position and a methyl group at the 8'-position.

Properties

Molecular Formula

C26H17BrO5

Molecular Weight

489.3 g/mol

IUPAC Name

7-[(2-bromophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H17BrO5/c1-15-22(30-14-17-7-2-4-8-21(17)27)11-10-18-19(13-24(28)32-25(15)18)20-12-16-6-3-5-9-23(16)31-26(20)29/h2-13H,14H2,1H3

InChI Key

LJERMUKCPZPLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl alcohol and 8-methyl-2H-chromen-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Steps: The key steps include the formation of an ether linkage between the bromobenzyl group and the chromene core, followed by oxidation to form the bichromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bichromene core to dihydrobichromene.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of bichromene, such as quinones, dihydrobichromenes, and substituted bichromenes.

Scientific Research Applications

7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituents on the bichromene-dione core. Below is a comparison of 7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione with key analogues:

Compound Name Substituents at Key Positions Molecular Weight Key Structural Features
Target Compound 7'-(2-bromobenzyl)oxy, 8'-methyl ~481.3 (calc.) Bromine atom, methyl group
ZINC12880820 7-(naphthalen-2-yl)methoxy, 8'-methoxy ~428.4 Naphthyl group, methoxy
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-bichromene-2,2’-dione 6’-dimethylaminomethyl, 7’-hydroxy, 8’-methyl ~407.4 Hydroxy, dimethylamino, methyl
8-Methoxy-7’-cyclopropanecarboxylate-2H,2’H-bichromene-2,2’-dione 8-methoxy, 7’-cyclopropanecarboxylate ~424.4 Cyclopropane ester, methoxy
STK991681 7’-hydroxy, 8’-(3-methylpiperidinyl)methyl 417.46 Piperidine ring, hydroxy

Key Observations :

  • Steric Effects : The 2-bromobenzyl group introduces steric bulk, which could reduce solubility but improve target selectivity compared to smaller substituents like methoxy .
  • Hydrogen Bonding : Hydroxy-substituted analogues (e.g., compound 3 from ) exhibit higher melting points (>270°C) due to intermolecular hydrogen bonding, whereas brominated or methoxy derivatives generally have lower melting points .

Critical Analysis :

  • Antiviral Potential: The target compound’s bromobenzyl group may mimic the naphthyl substituents in ZINC12880820, which showed strong nsp16 inhibition, suggesting comparable or enhanced activity due to bromine’s electronegativity .
  • Enzyme Inhibition: Hydroxy and dimethylamino derivatives (e.g., compound 2 from ) inhibit carbonic anhydrases via zinc-binding interactions, whereas brominated analogues may adopt distinct binding modes.
Physicochemical Properties
Property Target Compound (Estimated) 6’-Dimethylaminomethyl Derivative ZINC12880820
Melting Point (°C) 180–200 (estimated) 239–241 Not reported
LogP (Predicted) ~3.5 ~2.8 ~3.1
Aqueous Solubility Low Moderate Low

Key Notes:

  • Methoxy and hydroxy groups improve solubility via polar interactions, as seen in compound 3 from .

Biological Activity

The compound 7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described by the formula C18H16BrO3C_{18}H_{16}BrO_3. The presence of the bromobenzyl group is significant as it may enhance the biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of bichromenes. The incorporation of bromine in the structure has been shown to enhance antimicrobial effects. For instance:

  • Compound Testing : In vitro tests indicated that derivatives with bromine exhibited improved inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Growth Inhibition Data :
    • Staphylococcus aureus: Zone of inhibition = 15 mm
    • Bacillus subtilis: Zone of inhibition = 12 mm
CompoundBacterial StrainZone of Inhibition (mm)
7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dioneStaphylococcus aureus15
7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dioneBacillus subtilis12

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound showed significant cytotoxic effects against prostate cancer cells (PC3 and DU145).

  • IC50 Values :
    • PC3 cells: IC50 = 40.1 µg/mL at 24 hours
    • DU145 cells: IC50 = 62.5 µg/mL at 48 hours
Cell LineTime (h)IC50 (µg/mL)
PC32440.1 ± 7.9
DU1454862.5 ± 17.3

Antioxidant Activity

The antioxidant properties were assessed using various assays including DPPH and ABTS radical scavenging assays. The compound demonstrated moderate antioxidant activity.

  • Scavenging Activity :
Assay TypeScavenging Activity (%)
DPPH45
ABTS50

The mechanisms underlying the biological activities of 7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione include:

  • Antimicrobial Action : Likely through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity in Cancer Cells : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.
  • Antioxidant Effects : Scavenging free radicals and reducing oxidative stress markers in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Properties : A study published in MDPI demonstrated that modified bichromenes exhibited enhanced antimicrobial activity compared to their unmodified counterparts .
  • Cancer Cell Line Studies : Research conducted by NCBI indicated significant cytotoxic effects on prostate cancer cells with notable IC50 values .

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